molecular formula C5H13N4O2P B12590225 (3S)-3-amino-1-diaminophosphinyl-2-piperidone CAS No. 606943-35-5

(3S)-3-amino-1-diaminophosphinyl-2-piperidone

Katalognummer: B12590225
CAS-Nummer: 606943-35-5
Molekulargewicht: 192.16 g/mol
InChI-Schlüssel: HTOKFAOKELZRAE-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-1-diaminophosphinyl-2-piperidone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidone ring with an amino group and a diaminophosphinyl group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-diaminophosphinyl-2-piperidone typically involves the reaction of piperidone derivatives with phosphinylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-1-diaminophosphinyl-2-piperidone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and diaminophosphinyl groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced amines or phosphines.

    Substitution: Formation of substituted piperidone derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-1-diaminophosphinyl-2-piperidone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-1-diaminophosphinyl-2-piperidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a similar piperidone structure but different substituents.

    (2S,3S)-2-chloro-3-hydroxy ester compound: Another piperidone derivative with distinct functional groups.

Uniqueness

(3S)-3-amino-1-diaminophosphinyl-2-piperidone is unique due to its specific combination of amino and diaminophosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Eigenschaften

CAS-Nummer

606943-35-5

Molekularformel

C5H13N4O2P

Molekulargewicht

192.16 g/mol

IUPAC-Name

(3S)-3-amino-1-diaminophosphorylpiperidin-2-one

InChI

InChI=1S/C5H13N4O2P/c6-4-2-1-3-9(5(4)10)12(7,8)11/h4H,1-3,6H2,(H4,7,8,11)/t4-/m0/s1

InChI-Schlüssel

HTOKFAOKELZRAE-BYPYZUCNSA-N

Isomerische SMILES

C1C[C@@H](C(=O)N(C1)P(=O)(N)N)N

Kanonische SMILES

C1CC(C(=O)N(C1)P(=O)(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.